molecular formula C14H17F2N3 B11760817 [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11760817
M. Wt: 265.30 g/mol
InChI Key: DZAYUAFTDDCKLR-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of amines It features a difluorophenyl group and a pyrazolyl group, both of which are attached to a central amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the propyl group on the pyrazole ring can affect its steric interactions and binding affinity with molecular targets .

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-6-19-7-5-13(18-19)10-17-9-11-8-12(15)3-4-14(11)16/h3-5,7-8,17H,2,6,9-10H2,1H3

InChI Key

DZAYUAFTDDCKLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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